3-(Phenoxymethyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(PHENOXYMETHYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is known for its unique structural features, which include a triazole ring fused with a thiadiazole ring, and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENOXYMETHYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the reaction of 4-amino-5-pyridine-3-yl-1,2,4-triazole-3-thiol with substituted chalcones in the presence of glacial acetic acid and ethanol . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(PHENOXYMETHYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenoxymethyl position.
Scientific Research Applications
3-(PHENOXYMETHYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(PHENOXYMETHYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and inducing apoptosis . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridyl [1,2,4] triazolo [3,4-b] [1,3,4] thiadiazepines
- 1,3,4-thiadiazole derivatives
- Thiazolo [3,2-b] [1,2,4]triazole
Uniqueness
3-(PHENOXYMETHYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a triazole and thiadiazole ring system is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C15H11N5OS |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
3-(phenoxymethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11N5OS/c1-2-6-12(7-3-1)21-10-13-17-18-15-20(13)19-14(22-15)11-5-4-8-16-9-11/h1-9H,10H2 |
InChI Key |
QWXJTZRJPJXRMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.